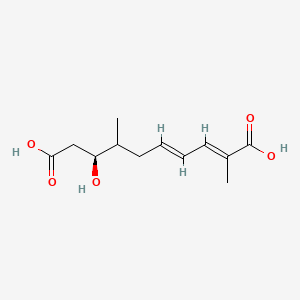
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid is a naturally occurring compound that can be isolated from the bunge auriculate flower . This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
准备方法
Industrial Production Methods: The focus has primarily been on isolating the compound from natural sources rather than synthesizing it on an industrial scale .
化学反应分析
Types of Reactions: (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions are not extensively detailed in the available literature .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid has several scientific research applications due to its antioxidant and anti-inflammatory properties . In chemistry, it is used to study the mechanisms of antioxidant activity. In biology and medicine, it is investigated for its potential therapeutic effects in treating inflammatory conditions and oxidative stress-related diseases . Additionally, the compound is explored for its industrial applications in developing natural antioxidant formulations .
作用机制
The mechanism of action of (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid involves its ability to scavenge free radicals and inhibit inflammatory pathways . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation . By interacting with these targets, the compound exerts its antioxidant and anti-inflammatory effects .
相似化合物的比较
Similar Compounds: Compounds similar to (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid include other naturally occurring antioxidants and anti-inflammatory agents such as flavonoids and polyphenols . These compounds share similar mechanisms of action and are often found in various plants and natural sources .
Uniqueness: What sets this compound apart is its specific chemical structure, which contributes to its unique antioxidant and anti-inflammatory properties . Its ability to be isolated from the bunge auriculate flower also adds to its uniqueness compared to other similar compounds .
属性
分子式 |
C12H18O5 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
(2E,4E,8S)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1 |
InChI 键 |
MFAZHXZFFOFQJM-FDTVYWJCSA-N |
手性 SMILES |
CC(C/C=C/C=C(\C)/C(=O)O)[C@H](CC(=O)O)O |
规范 SMILES |
CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


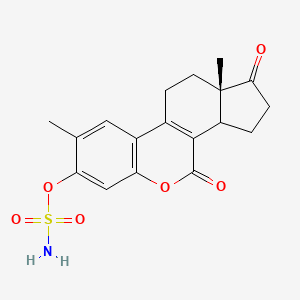
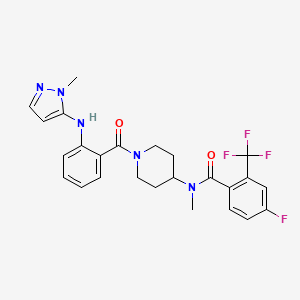
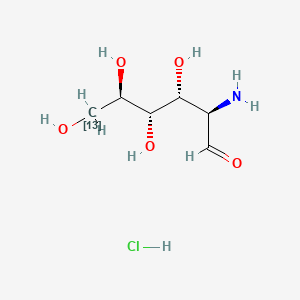
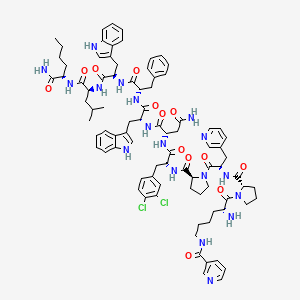
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
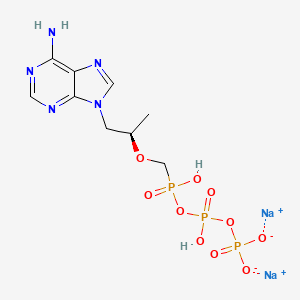
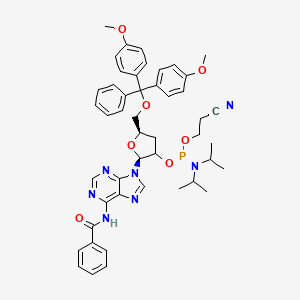
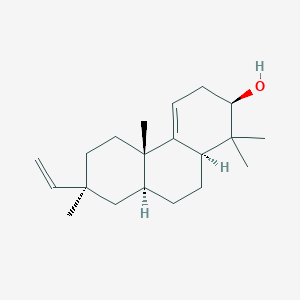
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
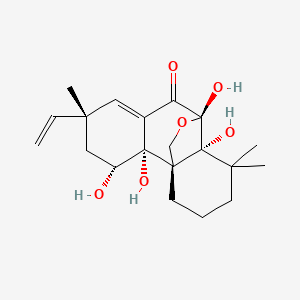
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
